N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 88346-81-0
VCID: VC20149988
InChI: InChI=1S/C17H11F3N2/c18-17(19,20)13-6-9-14(10-7-13)21-11-15-8-5-12-3-1-2-4-16(12)22-15/h1-11H
SMILES:
Molecular Formula: C17H11F3N2
Molecular Weight: 300.28 g/mol

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline

CAS No.: 88346-81-0

VCID: VC20149988

Molecular Formula: C17H11F3N2

Molecular Weight: 300.28 g/mol

* For research use only. Not for human or veterinary use.

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline - 88346-81-0

Description

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline, also known as (E)-1-(Quinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]methanimine, is a complex organic compound with a molecular formula of C17H11F3N2 and a molecular weight of 300.28 g/mol . This compound combines a quinoline ring with a trifluoromethyl-substituted aniline, making it a candidate for various applications in organic chemistry and pharmaceutical research.

Synthesis and Preparation

While specific synthesis protocols for N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline are not detailed in the available literature, compounds with similar structures are often synthesized through condensation reactions between appropriate aldehydes and amines. For instance, quinoline-based compounds can be prepared using various methods, including the Skraup reaction for quinoline synthesis and subsequent modification to introduce the methanimine and trifluoromethyl groups .

Research Findings and Future Directions

Given the compound's structure, it may exhibit fluorescence or other optical properties due to the quinoline ring, similar to other quinoline derivatives that show aggregation-induced emission (AIE) activity . Future research could focus on exploring its photophysical properties and potential applications in materials science or biomedical imaging.

Moreover, the compound's structural similarity to known kinase inhibitors, such as 4-anilinoquinolines, suggests potential biological activity against specific kinases . Investigating its inhibitory effects on enzymes like cyclin G associated kinase (GAK) could provide insights into its therapeutic potential.

CAS No. 88346-81-0
Product Name N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline
Molecular Formula C17H11F3N2
Molecular Weight 300.28 g/mol
IUPAC Name 1-quinolin-2-yl-N-[4-(trifluoromethyl)phenyl]methanimine
Standard InChI InChI=1S/C17H11F3N2/c18-17(19,20)13-6-9-14(10-7-13)21-11-15-8-5-12-3-1-2-4-16(12)22-15/h1-11H
Standard InChIKey JAFWLVGRAMQCCF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)C(F)(F)F
PubChem Compound 13120192
Last Modified Aug 15 2024

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